
Methyl 4-((2-(5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(5-(5-氯代噻吩-2-基)-1H-吡唑-3-羰基)肼基)甲基)苯甲酸甲酯是一种复杂的有机化合物,其结构包含多个官能团,包括吡唑环、噻吩环和苯甲酸酯。
准备方法
合成路线及反应条件
4-((2-(5-(5-氯代噻吩-2-基)-1H-吡唑-3-羰基)肼基)甲基)苯甲酸甲酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下使合适的肼衍生物与1,3-二羰基化合物反应来实现。
噻吩环的引入: 噻吩环可以通过交叉偶联反应引入,例如使用氯代噻吩衍生物的Suzuki或Stille偶联反应。
苯甲酸酯的形成: 最后一步是在酸催化剂存在下,用甲醇酯化苯甲酸衍生物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
4-((2-(5-(5-氯代噻吩-2-基)-1H-吡唑-3-羰基)肼基)甲基)苯甲酸甲酯可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原可以使用氢气在钯催化剂的存在下进行。
取代: 亲核取代反应可以在氯代噻吩环上发生。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 氢气,以钯碳 (Pd/C) 为催化剂。
取代: 氢化钠 (NaH) 或其他强碱用于去质子化,然后是烷基卤化物等亲核试剂。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的噻吩衍生物。
科学研究应用
4-((2-(5-(5-氯代噻吩-2-基)-1H-吡唑-3-羰基)肼基)甲基)苯甲酸甲酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 由于其独特的结构,具有作为探针研究生物过程的潜力。
医学: 研究其作为治疗剂的潜力,尤其是在噻吩和吡唑衍生物已显示疗效的疾病的治疗中。
工业: 用于开发先进材料,例如有机半导体和缓蚀剂。
作用机制
4-((2-(5-(5-氯代噻吩-2-基)-1H-吡唑-3-羰基)肼基)甲基)苯甲酸甲酯的作用机制涉及其与特定分子靶标的相互作用。吡唑和噻吩环可以与酶或受体相互作用,调节其活性。确切的途径和靶标取决于具体的应用,并且是正在进行的研究的主题。
相似化合物的比较
类似化合物
噻吩衍生物: 例如 2-丁基噻吩和 2-辛基噻吩,用于合成抗癌和抗动脉粥样硬化剂.
吡唑衍生物: 以其抗炎和抗菌特性而闻名。
独特性
4-((2-(5-(5-氯代噻吩-2-基)-1H-吡唑-3-羰基)肼基)甲基)苯甲酸甲酯是独特的,因为它结合了多个官能团,赋予了其独特的化学和生物学特性。这使其成为药物化学和材料科学中各种应用的宝贵化合物。
属性
CAS 编号 |
302918-70-3 |
|---|---|
分子式 |
C17H13ClN4O3S |
分子量 |
388.8 g/mol |
IUPAC 名称 |
methyl 4-[(E)-[[5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+ |
InChI 键 |
MLOGTTODJOWWOO-DJKKODMXSA-N |
手性 SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11639388.png)
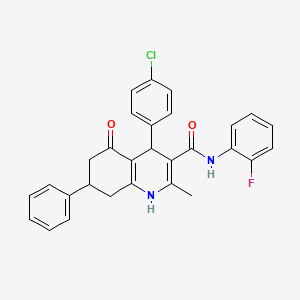
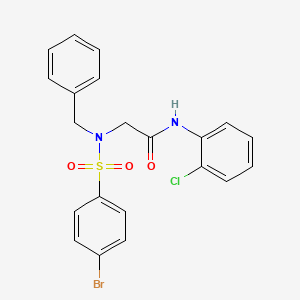
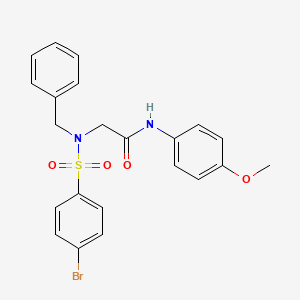
![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)
![2-{[4-oxo-6-phenyl-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11639424.png)
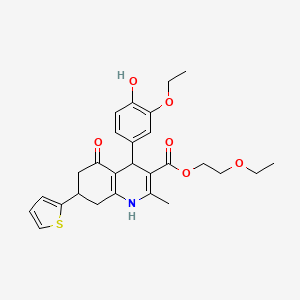
![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)
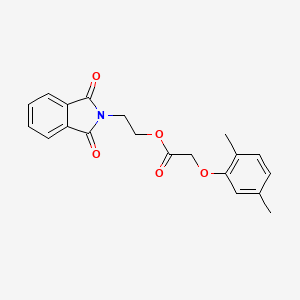
![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)

![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)
